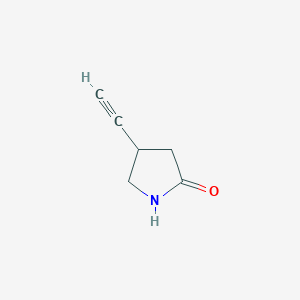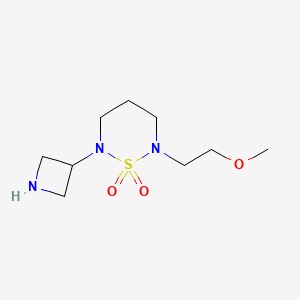
(2,2-Difluor-3,3-dimethylcyclopropyl)methanol
Übersicht
Beschreibung
“(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol” is a chemical compound with the molecular formula C6H10F2O . It has a molecular weight of 136.14 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol” is 1S/C6H10F2O/c1-5(2)4(3-9)6(5,7)8/h4,9H,3H2,1-2H3 . This indicates that the molecule consists of a cyclopropyl ring with two methyl groups and two fluorine atoms attached to one carbon, and a methanol group attached to another carbon.
Physical And Chemical Properties Analysis
“(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol” is a liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
(2,2-Difluor-3,3-dimethylcyclopropyl)methanol: ist ein wertvoller Baustein in der organischen Synthese. Seine einzigartige Struktur ermöglicht die Herstellung von cyclopropylhaltigen Verbindungen, die in verschiedenen Pharmazeutika aufgrund ihrer hohen chemischen Stabilität und konformativen Rigidität weit verbreitet sind. Die Difluormethylgruppe in dieser Verbindung kann als Bioisoster für eine Thiol- oder Hydroxylgruppe fungieren, was möglicherweise zur Entwicklung neuer Medikamente mit verbesserten pharmakokinetischen Eigenschaften führt .
Medizinische Chemie
In der medizinischen Chemie kann die Einarbeitung von Fluoratomen die biologische Aktivität von Molekülen erheblich verändern. This compound könnte zur Synthese fluorierter Analoga von bioaktiven Molekülen verwendet werden, was möglicherweise zu Verbindungen mit verbesserter Rezeptorbindungsaffinität oder metabolischer Stabilität führt .
Materialwissenschaft
Das Vorhandensein von Fluoratomen macht This compound zu einem interessanten Kandidaten für die Entwicklung von Materialien mit besonderen Eigenschaften, wie z. B. erhöhter Beständigkeit gegen Lösungsmittel und Chemikalien oder einzigartigen optischen Eigenschaften. Dies könnte besonders nützlich für die Herstellung von Beschichtungen oder Komponenten für elektronische Geräte sein .
Agrochemische Forschung
Fluorierte Verbindungen zeigen oft einzigartige Wechselwirkungen mit biologischen Systemen, die in der agrochemischen Forschung genutzt werden können. This compound kann zur Entwicklung neuer Pestizide oder Herbizide mit verbesserter Wirksamkeit und geringeren Umweltauswirkungen verwendet werden .
Peptid-Kopplungsreaktionen
Die Alkohol-Funktionelle Gruppe in This compound kann in Peptid-Kopplungsreaktionen verwendet werden. Dies könnte zur Synthese von Peptiden mit ungewöhnlichen Strukturen oder Eigenschaften führen, die Anwendung in der Medikamentenentwicklung oder als Werkzeuge für die biologische Forschung finden könnten .
Kernmagnetische Resonanz (NMR)-Spektroskopie
Als Verbindung mit einer einzigartigen chemischen Struktur kann This compound als Standard oder Referenzmaterial in NMR-spektroskopischen Studien dienen. Seine eindeutigen chemischen Verschiebungen können bei der Identifizierung und Analyse ähnlicher Verbindungen helfen .
Safety and Hazards
“(2,2-Difluoro-3,3-dimethylcyclopropyl)methanol” is classified as a flammable liquid (H226), and it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(2,2-difluoro-3,3-dimethylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-5(2)4(3-9)6(5,7)8/h4,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLLUQOQTZGXPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131262-12-9 | |
| Record name | (2,2-difluoro-3,3-dimethylcyclopropyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B1480476.png)

![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)




![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)

![4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480487.png)


![1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane](/img/structure/B1480497.png)
![N-cyclopropylspiro[2.3]hexan-4-amine](/img/structure/B1480498.png)